Sirtinol is a synthetic organic molecule classified as a sirtuin inhibitor. Sirtuins are a family of NAD+-dependent deacetylases (class III HDACs) known for their involvement in diverse cellular processes, including aging, metabolism, stress response, and apoptosis. Sirtinol was initially identified as an inhibitor of the yeast Sir2 protein [], and subsequent research has demonstrated its inhibitory activity against human sirtuins, particularly SIRT1 and SIRT2 [, , ]. Due to its ability to modulate sirtuin activity, sirtinol has become a valuable tool in scientific research exploring the biological functions of sirtuins and their potential as therapeutic targets.
Sirtinol is a small molecule that acts as an inhibitor of sirtuins, a family of proteins implicated in various biological processes, including aging, metabolism, and stress responses. Specifically, it targets the class III histone/protein deacetylases known as sirtuins, which are involved in deacetylation processes that affect gene expression and cellular functions. The compound has garnered interest for its potential therapeutic applications in cancer and other diseases due to its ability to modulate cellular pathways related to apoptosis and autophagy.
Sirtinol is derived from the natural compound resveratrol and was initially identified during chemical genetic screens aimed at discovering modulators of the sirtuin pathway. It is classified as a sirtuin inhibitor, specifically affecting human SIRT1, SIRT2, and yeast Sir2 proteins. The compound's chemical structure is represented by the molecular formula with a molecular weight of approximately 394.47 g/mol .
The synthesis of sirtinol involves several steps. Initially, key intermediates are prepared through reactions such as nucleophilic aromatic substitution and reductive cyclization. For instance, the synthesis may start with the esterification of benzoic acid derivatives followed by coupling with amines to form the desired benzimidazole core .
A typical synthetic route includes:
Sirtinol's molecular structure features a complex arrangement that includes a naphthalene moiety linked to an amine group. The compound's three-dimensional conformation allows it to effectively bind to the active sites of sirtuin proteins, inhibiting their activity. Key structural data includes:
Sirtinol undergoes various chemical reactions that can alter its activity or stability. Notably, it can participate in:
Sirtinol exerts its effects primarily through competitive inhibition of sirtuin enzymes. By binding to the active site of these enzymes, it prevents them from deacetylating target proteins such as p53 and FoxO3a, leading to increased levels of acetylated forms of these proteins. This modulation can trigger apoptosis in cancer cells and influence metabolic pathways:
Sirtinol is characterized by specific physical properties that influence its behavior in biological systems:
Sirtinol has potential applications across various fields:
Sirtinol (CAS 410536-97-9) is a synthetic benzamide derivative with the systematic name 2-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide. Its molecular formula is C₂₆H₂₂N₂O₂, yielding a molecular weight of 394.47 g/mol [1] [6] [10]. The compound features three distinct moieties:
Table 1: Physicochemical Properties of Sirtinol
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₂₆H₂₂N₂O₂ | |
Molecular Weight | 394.47 g/mol | |
CAS Registry Number | 410536-97-9 | |
Melting Point | 119–120°C | |
Solubility in Water | <1 mg/mL | Limited due to hydrophobicity |
Solubility in DMSO | 23 mg/mL (58.3 mM) | Primary solvent for biological assays |
LogP | 6.2 | Indicates high lipophilicity |
Hydrogen Bond Donors | 2 (phenolic OH, amide NH) | |
Hydrogen Bond Acceptors | 3 (carbonyl O, imine N, phenolic O) |
UV-Visible Spectroscopy: Sirtinol exhibits distinct absorption bands at 329 nm (ε = 13,730 M⁻¹cm⁻¹) and 427 nm (ε = 13,110 M⁻¹cm⁻¹) in DMSO, attributed to π→π* transitions of the conjugated naphthalene system and n→π* transitions of the imine bond, respectively [9]. Iron coordination induces a bathochromic shift, generating a green chromophore (λₘₐₓ ≈ 500–600 nm) characteristic of high-spin Fe(III) complexes [3].
NMR Profiling:
EPR Spectroscopy: The Fe(III)-sirtinol complex shows a characteristic rhombic signal at g = 4.3, diagnostic of high-spin (S = 5/2) ferric species in a distorted octahedral geometry. This signature is detectable in intact cells, confirming intracellular complex formation [3] [9].
Table 2: Spectroscopic Signatures of Sirtinol and Key Derivatives
Compound | UV-Vis λₘₐₓ (nm) | NMR Shifts (δ, ppm) | EPR Signal |
---|---|---|---|
Sirtinol (free) | 329, 427 | 9.2 (HC=N), 11.5 (Ar-OH) | Not applicable |
Fe(III)-sirtinol | 500–600 | Broadening/loss of ligand peaks | g = 4.3, 9 |
Cu(II)-sirtinol | 329, 427 | Paramagnetic broadening | g∥ = 2.20, g⊥ = 2.06 |
Sirtinol functions as a tridentate O,N,O donor ligand, binding metal ions via its phenolic oxygen, imine nitrogen, and amide carbonyl oxygen. This motif resembles clinically used chelators like deferasirox but with distinct stoichiometry and redox behavior [3] [8].
Stoichiometry: 3:1 (sirtinol:Fe³⁺) in biological environments, contrasting with 1:1 in crystallized forms [8].
Biological Iron Chelation:
Ribonucleotide reductase (RNR): Reduces Tyr• radical signal (EPR g = 2.0), impeding DNA synthesis [3].
Coordination with Other Metals:
Table 3: Comparative Iron Chelation Profiles
Chelator | Metal Stoichiometry | Key Biological Effects | EPR Signature |
---|---|---|---|
Sirtinol | 3:1 (Fe³⁺) | Depletes LIP, inhibits RNR & aconitase | g = 4.3 |
Deferoxamine (DFO) | 1:1 (Fe³⁺) | Lysosomal iron sequestration | g = 4.3 |
NIH (311) | 2:1 (Fe³⁺) | Mitochondrial iron depletion, antiproliferative | g = 4.3 |
Sirtinol inhibits NAD⁺-dependent deacetylases SIRT1 and SIRT2 with IC₅₀ values of 131 µM and 38 µM, respectively, but shows negligible activity against HDAC1 (class I deacetylase) or SIRT3–7 at ≤100 µM [1] [6] [10]. SAR studies reveal:
Amide Conformation: 2'-Substitutions (e.g., carbethoxy, cyano) reduce activity, while the 2'-carboxamido analogue is inactive [7].
Analogues with Enhanced Potency:
para-Sirtinol: Similar potency gain for SIRT2 (IC₅₀ ~19 µM) [7].
Isoform Selectivity Determinants:
SIRT3/5/6 Resistance: Steric clashes with conserved residues (e.g., Phe234 in SIRT5) prevent productive binding [5].
Docking Studies: Virtual screening using SIRT2 (PDB: 1J8F) identifies sirtinol’s binding pose where the naphthalene group occupies a hydrophobic subpocket unique to SIRT2, while the benzamide hydrogen-bonds to Arg101 [5].
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